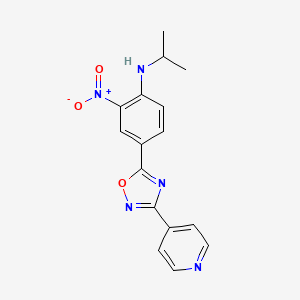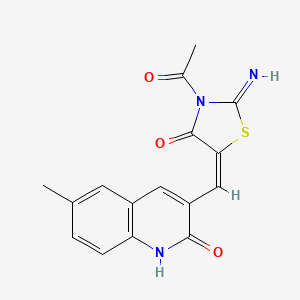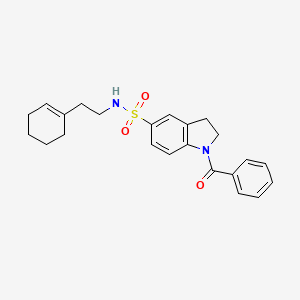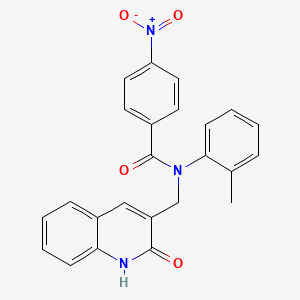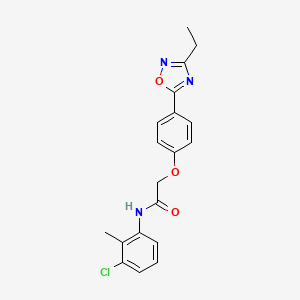
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide, also known as BMH-21, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a member of the benzamide class of compounds and has shown promising results in preclinical studies.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide involves the inhibition of the DNA damage response pathway. Specifically, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide inhibits the activity of the ataxia telangiectasia and Rad3-related (ATR) kinase, which is a key regulator of the DNA damage response. By inhibiting ATR, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide prevents cancer cells from repairing DNA damage, leading to cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting the DNA damage response pathway, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to be effective in inhibiting the growth of a wide range of cancer cell lines. However, one limitation of using N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide in lab experiments is that it is a relatively new compound and its long-term effects are not yet known.
Future Directions
There are a number of potential future directions for research on N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide. One area of interest is the development of more potent derivatives of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide that may be even more effective in inhibiting the growth of cancer cells. Another area of interest is the development of combination therapies that include N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide and other cancer drugs. Finally, there is interest in studying the long-term effects of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide and its potential use in clinical trials.
Synthesis Methods
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide involves multiple steps and has been described in detail in various research articles. The starting material for the synthesis is 4-methylbenzoyl chloride, which is reacted with tert-butylamine to form N-(tert-butyl)-4-methylbenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline-3-carboxaldehyde to form the final product, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide.
Scientific Research Applications
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. In addition, N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzamide has been shown to be effective in inhibiting the growth of cancer stem cells, which are believed to be responsible for tumor recurrence and metastasis.
properties
IUPAC Name |
N-tert-butyl-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-15-6-9-17(10-7-15)22(27)25(23(3,4)5)14-19-13-18-12-16(2)8-11-20(18)24-21(19)26/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPGRMNIXSZHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-methyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

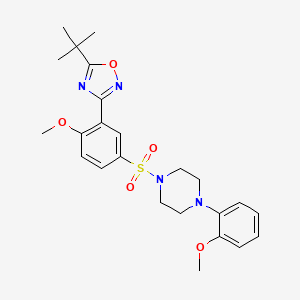
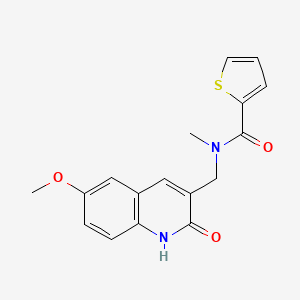
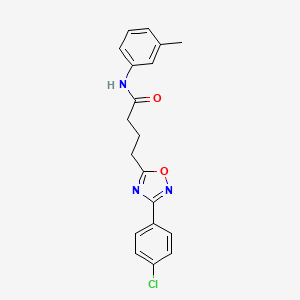
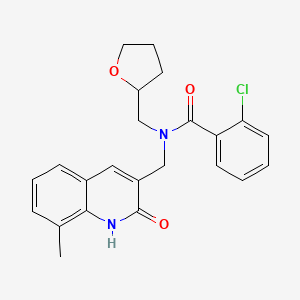
![N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7718914.png)
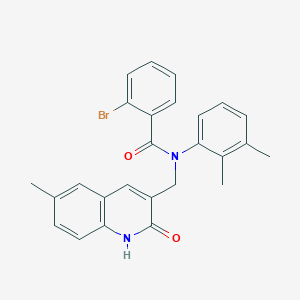
![N-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718929.png)
![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B7718932.png)
